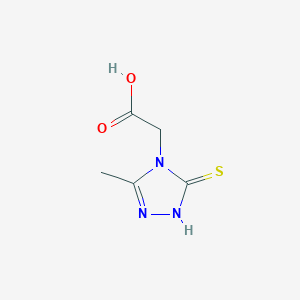

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Descripción general

Descripción

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a thioxo group, and an acetic acid moiety attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride to form the triazole ring, followed by the introduction of the methyl and acetic acid groups through subsequent reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing triazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance:

Anticancer Research

Triazole derivatives have been explored for their anticancer properties. The mechanism typically involves interference with cell division and apoptosis induction in cancer cells.

- Case Study : A research paper published in Cancer Letters highlighted that certain triazole derivatives could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This suggests that 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid may also possess similar properties worth investigating.

Plant Growth Regulation

The thioxo group in this compound may contribute to its potential as a plant growth regulator. Compounds with similar structures have been noted to affect plant metabolism and growth patterns.

- Case Study : Research published in Plant Growth Regulation explored the effects of triazole compounds on plant growth. Findings indicated that these compounds could enhance root development and stress tolerance in plants.

Drug Design and Synthesis

The unique structure of this compound makes it an interesting candidate for drug design. Its ability to act as a scaffold for synthesizing new pharmaceutical agents is noteworthy.

- Case Study : The synthesis of novel triazole-based drugs has been documented in various pharmaceutical journals, showcasing their potential as anti-inflammatory and analgesic agents. This opens avenues for further exploration of this compound in drug development.

Table: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Antimicrobial Activity | Potential inhibition of bacteria and fungi growth | Journal of Antimicrobial Chemotherapy |

| Anticancer Research | Possible induction of apoptosis in cancer cells | Cancer Letters |

| Plant Growth Regulation | Enhancement of root development and stress tolerance | Plant Growth Regulation |

| Drug Design | Scaffold for synthesizing new pharmaceutical agents | Various pharmaceutical journals |

Mecanismo De Acción

The mechanism of action of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thioxo group and the triazole ring can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the biological context and the specific activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-methyl-1H-1,2,4-triazol-4-yl)acetic acid: Lacks the thioxo group, which may result in different chemical and biological properties.

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: Lacks the methyl group, which can affect its reactivity and interactions.

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)propanoic acid: Has a propanoic acid moiety instead of acetic acid, which can influence its solubility and reactivity.

Uniqueness

The uniqueness of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

2-(3-Methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS Number: 42047-33-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview of its pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C₅H₇N₃O₂S

- Molecular Weight : 173.19 g/mol

- Structure : The structure features a thiazole ring fused with a triazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant inhibition against both Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics used in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays:

- Cell Line Studies : In vitro assays demonstrated that the compound showed cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.1 µM to 2.6 µM, indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 1.1 | Doxorubicin |

| HCT-116 | 2.6 | 5-Fluorouracil |

| HepG2 | 1.4 | Pemetrexed |

The mechanism by which this compound exerts its biological effects appears to involve:

- Thymidylate Synthase Inhibition : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting their ability to replicate DNA .

Synthesis and Evaluation

A study synthesized various derivatives of triazole compounds, including the target molecule. These derivatives underwent biological evaluation for their anticancer and antimicrobial properties:

- Results Summary : The synthesized compounds demonstrated varying degrees of activity against selected microbial strains and cancer cell lines, with some derivatives showing enhanced potency compared to the parent compound .

Molecular Docking Studies

Computational studies have indicated that the binding affinity of the compound to target proteins involved in cancer proliferation is significant. Molecular docking simulations suggest that structural features of the compound facilitate strong interactions with active sites of thymidylate synthase, corroborating experimental findings on its inhibitory effects .

Propiedades

IUPAC Name |

2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-3-6-7-5(11)8(3)2-4(9)10/h2H2,1H3,(H,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHGLOUULYCYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546886 | |

| Record name | (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42047-33-6 | |

| Record name | (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.